Demethoxymatteucinol

Description

Demethoxymatteucinol has been reported in Desmos chinensis, Syzygium samarangense, and other organisms with data available.

Structure

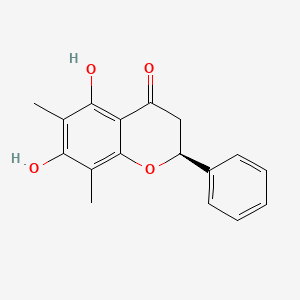

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIHGFWQOPJMPV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971737 | |

| Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56297-79-1 | |

| Record name | Demethoxymatteucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56297-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylpinocembrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056297791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Demethoxymatteucinol: A Technical Guide for Researchers

Abstract

Demethoxymatteucinol, a naturally occurring flavanone, has garnered interest within the scientific community for its potential therapeutic applications, notably as an antiviral agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its isolation and for assessing its bioactivity are presented to support further research and development. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their pharmacological potential.

Chemical Identity and Structure

This compound is chemically classified as a flavanone, a type of flavonoid.[1] Its formal IUPAC name is (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one.[2] The molecule features a characteristic flavanone backbone with hydroxyl and methyl substitutions on the A-ring and a phenyl group on the C-ring.

The chemical structure and key identifiers of this compound are summarized below:

-

IUPAC Name: (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one[2]

-

Synonyms: Desmethoxymatteucinol, (S)-5,7-Dihydroxy-6,8-dimethylflavanone, 6,8-dimethylpinocembrin[1][2][3]

-

SMILES: CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=CC=C3)C)O[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

| Property | Value | Source(s) |

| Molecular Weight | 284.31 g/mol | [1][2][4] |

| Physical Description | Solid | [1] |

| Melting Point | 201-204 °C | [1][4] |

| Hydrogen Bond Donor Count | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area | 66.8 Ų | [3] |

| XLogP3-AA | 3.5 | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a plant metabolite with notable antiviral properties.[2] The primary reported biological activity is the inhibition of viral neuraminidases.

Antiviral Activity

Research has demonstrated that this compound exhibits inhibitory effects against the neuraminidase enzymes of influenza A virus strains H1N1 and H9N2.[2][5] Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. By inhibiting this enzyme, this compound can potentially reduce viral propagation.

Potential Anticancer Activity and Signaling Pathways

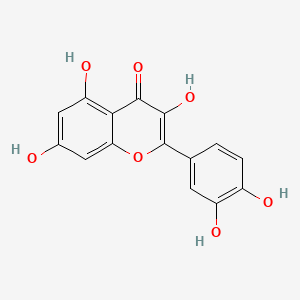

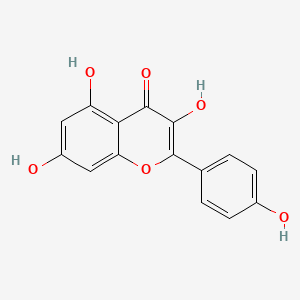

While direct studies on the anticancer signaling pathways of this compound are limited, research on structurally related compounds, such as demethoxycurcumin (DMC), suggests potential mechanisms of action. Studies on DMC have shown that it can induce apoptosis in cancer cells through the modulation of the NF-κB and PI3K/Akt signaling pathways.[1][2][4] It is plausible that this compound may exert similar effects, though this requires experimental verification. A hypothetical signaling pathway for apoptosis induction based on related compounds is depicted below.

Experimental Protocols

Isolation of this compound from Cleistocalyx operculatus

This compound has been isolated from the buds of Cleistocalyx operculatus. The following is a generalized protocol based on typical flavonoid isolation procedures.

-

Extraction: The dried and powdered buds of C. operculatus are extracted with a suitable solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is often done sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (typically the ethyl acetate fraction) is further purified using chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled, concentrated, and subjected to preparative HPLC for final purification.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

The following diagram illustrates a typical workflow for the isolation process.

In Vitro Neuraminidase Inhibition Assay

The following is a representative protocol for evaluating the neuraminidase inhibitory activity of this compound using a fluorescence-based assay.

-

Reagents and Materials:

-

Neuraminidase enzyme (from influenza virus)

-

Fluorescent substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl₂)

-

This compound stock solution (dissolved in DMSO)

-

Stop solution (e.g., ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted compound, neuraminidase enzyme, and assay buffer. Include controls with no inhibitor (positive control) and no enzyme (negative control).

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Add the MUNANA substrate to all wells and incubate at 37°C for another specified period.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product, 4-methylumbelliferone).

-

-

Data Analysis:

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound presents a promising scaffold for the development of new antiviral agents. Its ability to inhibit influenza neuraminidase warrants further investigation, including in vivo efficacy studies and structure-activity relationship analyses to optimize its potency. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this natural compound. Future studies should also aim to elucidate its precise mechanisms of action in other potential therapeutic areas, such as oncology.

References

- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted isolation of antiviral cinnamoylphloroglucinol-terpene adducts from Cleistocalyx operculatus by building blocks-based molecular networking approach - PMC [pmc.ncbi.nlm.nih.gov]

Demethoxymatteucinol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation protocols for demethoxymatteucinol, a C-methylated flavanone with potential pharmacological applications. This document summarizes key data in structured tables, presents detailed experimental methodologies, and includes visualizations to elucidate the isolation workflow.

Natural Sources of this compound

This compound, a dihydroxyflavanone, has been identified and isolated from several plant species, primarily within the Myrtaceae and Annonaceae families. The compound's presence in these botanicals underscores their potential as a source for further research and development.

| Plant Species | Family | Part of Plant Used | Reference |

| Syzygium aqueum (Water Apple) | Myrtaceae | Leaves | [1][2][3][4][5][6] |

| Syzygium samarangense (Java Apple) | Myrtaceae | Leaves | |

| Cleistocalyx operculatus | Myrtaceae | Buds | |

| Desmos chinensis | Annonaceae | Seeds | |

| Syzygium campanulatum | Myrtaceae | Leaves | [7][8][9] |

| Syzygium jambos | Myrtaceae | Flowers | [2][6] |

Experimental Protocol: Isolation from Syzygium aqueum Leaves

The following protocol is a detailed methodology for the isolation of this compound from the leaves of Syzygium aqueum, based on established research.[1][2][3][5][6]

Plant Material Preparation

-

Collection and Identification: Fresh leaves of Syzygium aqueum are collected and authenticated by a plant taxonomist.

-

Drying and Pulverization: The leaves are air-dried at room temperature until a constant weight is achieved. The dried leaves are then ground into a fine powder using a mechanical grinder.

Extraction

-

Soxhlet Extraction: 300 grams of the powdered dried leaves are subjected to sequential extraction using a Soxhlet apparatus.

-

Solvent Gradient: The extraction is performed with a gradient of solvents of increasing polarity:

-

n-hexane

-

Ethyl acetate

-

Methanol

-

-

Extract Collection: The resulting extracts (n-hexane, ethyl acetate, and methanolic) are collected separately and concentrated under reduced pressure using a rotary evaporator to yield crude extracts. From 300g of dried leaves, approximately 6.99g of n-hexane extract, 25.97g of ethyl acetate extract, and 75.92g of methanolic extract can be obtained.[2][3][6]

Fractionation and Purification

-

Initial Fractionation: The ethyl acetate extract (approximately 25.97g) is subjected to vacuum liquid chromatography (VLC) for initial fractionation.[2][3][6]

-

Re-chromatography: The fourth fraction (approximately 4.2g), which shows promise for containing the target compound based on preliminary analysis (e.g., thin-layer chromatography), is re-chromatographed using the same VLC system.[3]

-

Further Separation: This second round of chromatography typically yields a larger number of sub-fractions (e.g., 15 sub-fractions).[3]

-

-

Final Purification:

Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H-NMR, ¹³C-NMR) and 2D (HSQC, HMBC) NMR experiments are conducted to determine the complete chemical structure.[1][3][5]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Caption: General workflow for the isolation of this compound.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development, providing essential information on the procurement and isolation of this compound for further investigation.

References

- 1. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Characterization, Crystal Structure Elucidation of Two Flavanones and Simultaneous RP-HPLC Determination of Five Major Compounds from Syzygium campanulatum Korth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation, Characterization, Crystal Structure Elucidation of Two Flavanones and Simultaneous RP-HPLC Determination of Five Major Compounds from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Demethoxymatteucinol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol, a C-methylated flavanone, is a naturally occurring flavonoid that has garnered interest in the scientific community for its potential therapeutic applications. Isolated from various plant sources, it has demonstrated notable biological activities, including the inhibition of viral neuraminidase. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Physical and Chemical Properties

This compound is formally known as (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one. Its fundamental physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [1][2] |

| Molecular Weight | 284.31 g/mol | [1][2] |

| CAS Number | 56297-79-1 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 201-204 °C | [3] |

Table 2: Chromatographic and Spectroscopic Identifiers

| Identifier | Value | Reference |

| IUPAC Name | (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one | [1] |

| InChI | InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1 | [1] |

| InChIKey | HAIHGFWQOPJMPV-ZDUSSCGKSA-N | [1] |

| SMILES | CC1=C(C(=C2C(=C1O)C(=O)C--INVALID-LINK--C3=CC=CC=C3)C)O | [1] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5] |

| Ethanol | Soluble | [4][5] |

| Water | Low solubility | [4][5] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following tables summarize the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data.

Table 4: ¹H and ¹³C NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound shows 16 protons, while the ¹³C-NMR spectrum displays 15 carbon signals, as reported from a study on its isolation from Syzygium aqueum.[6]

(Note: Detailed peak assignments with chemical shifts (ppm), multiplicity, and coupling constants (J) are essential for unambiguous identification and should be determined from high-resolution spectra.)

Table 5: Mass Spectrometry Data of this compound

Gas chromatography-mass spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation | Reference |

| 284 | Molecular Ion [M]⁺ | [1] |

| 180 | Fragment | [1] |

| 152 | Fragment | [1] |

Table 6: Infrared (IR) Spectroscopy Data of this compound

The IR spectrum provides information about the functional groups present in the molecule.

(Note: Specific absorption bands (cm⁻¹) corresponding to functional groups such as O-H (hydroxyl), C=O (carbonyl), C-O (ether), and aromatic C=C bonds are expected. Detailed analysis of the IR spectrum is required for complete characterization.)

Experimental Protocols

Isolation of this compound from Syzygium aqueum

The following protocol is a generalized procedure based on the successful isolation of this compound from the leaves of Syzygium aqueum.[6]

Methodology:

-

Extraction: The dried and powdered leaves of Syzygium aqueum are subjected to continuous extraction using methanol as the solvent.

-

Fractionation: The resulting crude methanol extract is then fractionated using a series of chromatographic techniques. This typically involves:

-

Liquid-Liquid Extraction: To partition the extract based on polarity.

-

Vacuum Liquid Chromatography (VLC): For coarse separation of the fractions.

-

Radial Chromatography: For finer separation and purification of the target compound.

-

-

Purification: The fraction containing this compound is further purified by recrystallization to obtain the pure compound.

Neuraminidase Inhibition Assay

This compound has been shown to exhibit inhibitory effects on viral neuraminidases.[1] A generic protocol for a neuraminidase inhibition assay is provided below. This assay can be adapted to evaluate the inhibitory potential of this compound.

Methodology:

-

Preparation: Prepare solutions of the neuraminidase enzyme, a fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA), and various concentrations of this compound.

-

Reaction:

-

Pre-incubate the neuraminidase enzyme with different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

-

Detection and Analysis:

-

Measure the fluorescence generated by the enzymatic cleavage of the substrate at appropriate time points.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the half-maximal inhibitory concentration (IC₅₀) value.

-

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit viral neuraminidases from influenza A (H1N1) and H9N2 strains.[1] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it a key target for antiviral drugs.

While specific signaling pathways modulated by this compound have not been extensively studied, flavonoids as a class are known to interact with various cellular signaling cascades. For instance, the structurally related compound, demethoxycurcumin, has been shown to affect the NF-κB and AMPK signaling pathways. Further research is required to elucidate the specific intracellular targets and signaling pathways affected by this compound. Based on the known activities of similar flavonoids, potential pathways of interest for future investigation are depicted below.

Conclusion

This compound presents as a promising natural compound with well-defined physical and chemical characteristics and demonstrated biological activity. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring its therapeutic potential. Further investigations are warranted to fully elucidate its spectral properties, quantitative solubility, and, most importantly, its specific interactions with cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic value of this intriguing flavonoid.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanisms and therapeutic potential of natural flavonoids in diabetic nephropathy: Modulation of intracellular developmental signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

Demethoxymatteucinol: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol is a flavanone, a type of flavonoid, that has been isolated from various plant sources, including Cleistocalyx operculatus, Desmos chinensis, and Syzygium samarangense.[1] As a member of the flavonoid family, it is of interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug development efforts.

Antiprotozoal and Cytotoxic Activity

This compound has been investigated for its potential as an antiprotozoal agent. While it did not show significant activity against Leishmania donovani and Trypanosoma brucei, its cytotoxicity against a mammalian cell line was evaluated to determine its therapeutic window.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound | J774.A1 (Mouse Macrophage) | CellTiter 96 Aqueous One Solution Cell Proliferation Assay | > 50 | [1][2] |

Experimental Protocol: Cytotoxicity against J774.A1 Cells

This protocol is based on the methodology described in the study of antiprotozoal compounds from Psorothamnus polydenius.[1]

1. Cell Culture and Plating:

-

J774.A1 mouse macrophage cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

The plate is incubated for 24 hours to allow for cell adherence.

2. Compound Preparation and Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in the culture medium.

-

The medium from the cell plates is removed and replaced with 100 µL of the medium containing the various concentrations of this compound.

-

Control wells receive medium with the corresponding concentration of DMSO.

3. Incubation and Viability Assessment:

-

The treated plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

After the incubation period, cell viability is determined using the CellTiter 96 Aqueous One Solution Cell Proliferation Assay (Promega).

-

20 µL of the reagent is added to each well, and the plate is incubated for a further 1-4 hours.

-

The absorbance is measured at 490 nm using a microplate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the DMSO-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow: Cytotoxicity Assay

Enzyme Inhibitory Activity

This compound has been reported to possess inhibitory effects against several enzymes, including neuraminidase and xanthine oxidase.

Neuraminidase Inhibition

This compound has been identified as an inhibitor of viral neuraminidases from influenza strains H1N1 and H9N2.[1] However, quantitative data (IC50 values) for this activity are not currently available in the public domain.

A typical neuraminidase inhibition assay involves the following steps:

1. Reagents and Materials:

-

Neuraminidase enzyme (from influenza virus or commercially available)

-

Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

This compound and a reference inhibitor (e.g., oseltamivir)

-

96-well black plates

2. Assay Procedure:

-

Serial dilutions of this compound and the reference inhibitor are prepared.

-

The neuraminidase enzyme is pre-incubated with the compound dilutions for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The fluorescent substrate MUNANA is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C.

-

The reaction is terminated by adding the stop solution.

-

The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer (e.g., excitation at 365 nm and emission at 450 nm).

3. Data Analysis:

-

The percentage of neuraminidase inhibition is calculated for each concentration of the compound relative to the untreated control.

-

The IC50 value is determined from the dose-response curve.

Xanthine Oxidase Inhibition

This compound has demonstrated mild inhibitory activity against xanthine oxidase.

| Compound | Concentration | % Inhibition | Assay Method |

| This compound | 100 µg/mL | 25.13% | Spectrophotometric |

Note: An IC50 value has not been reported in the available literature.

The inhibitory activity of this compound against xanthine oxidase can be determined by monitoring the formation of uric acid from xanthine.

1. Reagents and Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Phosphate buffer (e.g., pH 7.5)

-

This compound and a reference inhibitor (e.g., allopurinol)

-

UV-transparent 96-well plates or cuvettes

2. Assay Procedure:

-

A reaction mixture is prepared containing phosphate buffer and various concentrations of this compound or the reference inhibitor.

-

The xanthine oxidase enzyme is added to the mixture and pre-incubated.

-

The reaction is initiated by the addition of the substrate, xanthine.

-

The increase in absorbance at 295 nm, corresponding to the formation of uric acid, is monitored over time using a spectrophotometer.

3. Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated for each concentration of the compound.

-

The IC50 value can be determined from the dose-response curve.

General Workflow: Enzyme Inhibition Assay

Antioxidant Activity

This compound has been reported to have mild antioxidant properties.

Quantitative Data: Antioxidant Activity

| Compound | Concentration | % DPPH Scavenging | Assay Method |

| This compound | 50 µg/mL | 11.87% | DPPH Radical Scavenging |

Note: An IC50 value has not been reported in the available literature.

General Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagents and Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound and a reference antioxidant (e.g., ascorbic acid or trolox)

-

96-well plates

2. Assay Procedure:

-

A stock solution of DPPH in methanol is prepared.

-

Serial dilutions of this compound and the reference antioxidant are made.

-

The DPPH solution is added to the compound dilutions in the 96-well plate.

-

The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

The absorbance of the solution is measured at approximately 517 nm.

3. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from the dose-response curve.

Potential Signaling Pathways for Further Investigation

While specific studies on the signaling pathways modulated by this compound are limited, the known activities of related flavonoids suggest potential areas for future research. The diagrams below illustrate general signaling pathways that are often implicated in the biological activities of flavonoids and could be relevant to this compound.

Apoptosis Signaling Pathway

Flavonoids are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Investigating the effect of this compound on key apoptotic proteins would be a valuable area of research.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

Conclusion

The currently available scientific literature indicates that this compound possesses a range of biological activities, including mild antioxidant and xanthine oxidase inhibitory effects, as well as neuraminidase inhibition. Its cytotoxicity appears to be low, suggesting a potentially favorable safety profile. However, there is a significant lack of quantitative data, such as IC50 values, for most of its reported activities. Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers to design and execute further investigations into this promising natural compound.

References

Demethoxymatteucinol: A Comprehensive Technical Guide on its Botanical Origins, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethoxymatteucinol, a C-methylated flavanone, has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides an in-depth overview of the botanical sources of this natural compound, their geographical distribution, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, a plausible biosynthetic pathway for this compound is proposed based on the current understanding of flavonoid biosynthesis. Quantitative data from existing literature has been compiled to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and related fields.

Botanical Origins and Geographical Distribution

This compound has been identified and isolated from a variety of plant species, primarily belonging to the families Fabaceae, Myrtaceae, and Annonaceae. The known plant sources and their respective geographical distributions are summarized below.

| Plant Species | Family | Geographical Distribution |

| Bauhinia purpurea | Fabaceae | Native to the Indian subcontinent and Myanmar. Widely introduced and cultivated in tropical and subtropical regions.[1] |

| Bauhinia vahlii | Fabaceae | Found in the Sub-Himalayan region, Central India, Bihar, and the Eastern and Western Ghats.[2] |

| Cleistocalyx operculatus (syn. Syzygium nervosum) | Myrtaceae | Native to tropical Asia and Australia, including Southern China.[3] |

| Desmos chinensis | Annonaceae | Native to Southern China and Tropical Asia.[4] |

| Syzygium samarangense (syn. Eugenia javanica) | Myrtaceae | Native to an area from Northeast India to Northern Vanuatu and is widely cultivated throughout the tropics.[5] |

| Uvaria afzelii | Annonaceae | Native to West and Central tropical Africa. |

Experimental Protocols

Extraction and Isolation of this compound from Syzygium samarangense Leaves

A detailed protocol for the isolation of this compound from the leaves of Syzygium samarangense (syn. Syzygium aqueum) has been reported and is outlined below.

2.1.1. Extraction

-

Preparation of Plant Material: Air-dry the leaves of Syzygium samarangense and grind them into a fine powder.

-

Soxhlet Extraction: Perform a sequential extraction of the powdered leaves using a Soxhlet apparatus with solvents of increasing polarity.

-

Begin with n-hexane to remove nonpolar compounds.

-

Follow with ethyl acetate.

-

Finally, extract with methanol.

-

-

Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Isolation by Chromatography

-

Vacuum Liquid Chromatography (VLC):

-

Subject the crude methanolic extract to VLC on a silica gel column.

-

Elute the column with a gradient of n-hexane, ethyl acetate, and methanol.

-

Collect the fractions and monitor by thin-layer chromatography (TLC).

-

-

Column Chromatography:

-

Pool the fractions containing the target compound (as indicated by TLC).

-

Subject the pooled fractions to further separation using silica gel column chromatography.

-

Employ a suitable solvent system, such as a gradient of chloroform and methanol, to elute the column.

-

-

Recrystallization:

-

Collect the fractions containing pure this compound.

-

Recrystallize the compound from a suitable solvent to obtain pure crystals.

-

General Isolation from other Plant Sources

-

Extraction: Maceration or Soxhlet extraction of the dried and powdered plant material with an organic solvent, typically methanol or ethanol.

-

Fractionation: Partitioning of the crude extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: Repeated column chromatography on silica gel or Sephadex LH-20 using various solvent systems to purify the target compound.

Characterization

The structure of isolated this compound is typically elucidated using a combination of spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques (e.g., COSY, HSQC, HMBC), are used to establish the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

Quantitative data on the specific yield of this compound from its various plant sources is limited in the currently available literature. One study on the leaves of Syzygium samarangense reported a total flavonoid content, but not the specific percentage of this compound. Further research is required to quantify the yield of this compound from different plant tissues and species to identify high-yielding sources for potential large-scale production.

Biosynthesis of this compound

The biosynthesis of this compound, a C-methylated flavanone, is believed to follow the general flavonoid biosynthetic pathway with an additional C-methylation step.

Caption: Proposed biosynthetic pathway of this compound.

The pathway begins with the amino acid phenylalanine, which is converted through the phenylpropanoid pathway to p-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently cyclizes naringenin chalcone to form the flavanone, pinocembrin. The final and distinguishing step is the C-methylation of the A-ring of pinocembrin at positions 6 and 8. This reaction is catalyzed by a C-methyltransferase enzyme, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield this compound.

Conclusion

This technical guide provides a consolidated resource on the botanical origins, geographical distribution, and analytical methodologies for this compound. The identification of multiple plant sources offers opportunities for further investigation into their comparative yields and the development of optimized extraction and purification protocols. The proposed biosynthetic pathway provides a framework for future studies aimed at understanding the enzymatic machinery responsible for the production of this C-methylated flavanone, which could pave the way for biotechnological production methods. Further research is warranted to quantify the yields of this compound from its natural sources and to fully elucidate its biosynthetic pathway.

References

- 1. CNP0025753.0 - COCONUT [coconut.naturalproducts.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H16O4 | CID 180550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Predictions of the Potential Geographical Distribution and Quality of a Gynostemma pentaphyllum Base on the Fuzzy Matter Element Model in China [mdpi.com]

Spectroscopic and Mechanistic Insights into Demethoxymatteucinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for demethoxymatteucinol, a C-methylated flavanone found in various plant species. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines relevant experimental protocols for the analysis of flavonoids, and presents a representative signaling pathway to contextualize its potential biological activities.

Data Presentation: Spectroscopic Data of this compound

Table 1: ¹³C NMR Spectroscopic Data for the C-Methyl Groups of this compound and Related C-Methylated Flavanones.

| Position | Chemical Shift (δ) in ppm | Solvent |

| 6-CH₃ | 8.3 | D |

| 8-CH₃ | 7.65 | D |

| 6-CH₃ | 7.9 | Di |

| 8-CH₃ | 9.1 | Di |

Solvent Key: D - Deuterated solvent (specific solvent not detailed in the source); Di - Deuterated solvent (specific solvent not detailed in the source). Data is indicative of the typical chemical shifts for methyl groups in 6,8-di-C-methylated 5,7-dihydroxyflavanones.

Table 2: Mass Spectrometry Data for this compound. [1]

| Parameter | Value |

| Molecular Ion (M⁺) m/z | 284 |

| Second Highest Peak m/z | Not specified |

| Total Number of Peaks | 9 |

Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS). A detailed fragmentation pattern is not publicly available.[1]

Experimental Protocols

The following are detailed methodologies representative of the techniques used for the spectroscopic analysis of flavonoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A pure sample of the flavonoid is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The concentration is typically in the range of 5-10 mg/mL.

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Spectroscopy : Proton NMR spectra are acquired to determine the number and types of protons in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For flavonoids, LC-MS is a common method.

-

Ionization : Electrospray ionization (ESI) is a soft ionization technique frequently used for flavonoids, which typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Electron ionization (EI) is used in GC-MS and results in more extensive fragmentation.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Fragmentation Analysis (MS/MS) : To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion of interest is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides characteristic fragmentation patterns that aid in structure elucidation.

Mandatory Visualization

Representative Signaling Pathway for Flavonoids

As the specific signaling pathways modulated by this compound are not well-documented, the following diagram illustrates a general signaling pathway commonly affected by various flavonoids. Flavonoids are known to interact with multiple cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and inflammation.

Caption: General flavonoid signaling pathway.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the isolation and spectroscopic characterization of a natural product like this compound is depicted below.

Caption: Isolation and analysis workflow.

References

Demethoxymatteucinol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol, a naturally occurring flavanone, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

This compound, with the chemical formula C₁₇H₁₆O₄, is structurally classified as a (2S)-5,7-dihydroxy-6,8-dimethylflavanone.[1] It has been isolated from various plant sources, most notably from the buds of Cleistocalyx operculatus.[1] While research on this compound is ongoing, preliminary studies have highlighted its potential as an antiviral, antioxidant, anti-inflammatory, and anticancer agent. This guide will delve into the specifics of these reported activities, providing a structured overview of the current state of knowledge.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₄ | [1] |

| Molecular Weight | 284.31 g/mol | [1] |

| IUPAC Name | (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 56297-79-1 | |

| Synonyms | 6,8-dimethylpinocembrin, (-)-Demethoxymatteucinol, (2S)-5,7-Dihydroxy-6,8-dimethylflavanone | [1] |

Biological Activities and Quantitative Data

The biological activities of this compound are an area of active investigation. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that research on this compound is less extensive than on its close analog, demethoxycurcumin. Therefore, some data on demethoxycurcumin is included for comparative purposes, with clear demarcation.

Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against influenza viruses and respiratory syncytial virus (RSV).

| Virus | Strain(s) | Assay | IC₅₀ (µM) | Reference |

| Influenza A | H1N1 | Neuraminidase Inhibition | Not explicitly quantified in the provided search results. | |

| Influenza A | H9N2 | Neuraminidase Inhibition | Not explicitly quantified in the provided search results. | |

| Respiratory Syncytial Virus (RSV) | Not specified | Antiviral Assay | 1.71 ± 0.61 | [2] |

Anticancer Activity

Data for 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SMMC-7721 | Liver Cancer | 32.3 ± 1.13 | [3] |

| 8898 | Pancreatic Cancer | - | [3] |

| HeLa | Cervical Cancer | - | [3] |

| SPC-A-1 | Lung Cancer | - | [3] |

| 95-D | Lung Carcinoma | - | [3] |

| GBC-SD | Gallbladder Carcinoma | - | [3] |

| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8 | [4] |

| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9 | [4] |

Note: The table above presents data for DMC, a structurally similar chalcone, as a proxy for the potential activity of this compound. Further research is required to establish the specific cytotoxicity of this compound.

Antioxidant and Anti-inflammatory Activity

Quantitative data on the antioxidant and anti-inflammatory activities of this compound, such as IC₅₀ values from DPPH or nitric oxide inhibition assays, are not explicitly detailed in the currently available search results. This represents a significant gap in the literature that warrants further investigation.

Signaling Pathways

This compound has been shown to modulate specific intracellular signaling pathways, which likely underlies its observed biological activities.

Akt/mTOR/p70S6K Signaling Pathway (Antiviral Activity)

In the context of its anti-RSV activity, this compound has been found to inhibit virus replication by affecting the Akt/mTOR/p70S6K signaling pathway.[2] This pathway is crucial for cell growth, proliferation, and survival, and is often hijacked by viruses to facilitate their replication.

Caption: Inhibition of the Akt/mTOR/p70S6K pathway by this compound.

NF-κB and PI3K/Akt Signaling Pathways (Potential Anticancer and Anti-inflammatory Mechanisms)

While direct evidence for this compound is limited, studies on the related compound demethoxycurcumin (DMC) have shown potent inhibition of the NF-κB and PI3K/Akt signaling pathways in cancer cells. These pathways are critical regulators of inflammation, cell survival, and proliferation. The inhibition of these pathways by DMC leads to the induction of apoptosis in cancer cells. It is plausible that this compound may exert similar effects, a hypothesis that requires experimental validation.

Caption: Potential inhibition of NF-κB and PI3K/Akt pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for key experiments cited in the literature.

Isolation and Purification of this compound

A targeted isolation of cinnamoylphloroglucinol-terpene adducts, including this compound analogs, from Cleistocalyx operculatus has been described.[2] A general workflow for such an isolation is as follows:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature or with heating.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Further Purification: Fractions containing the target compound are further purified using techniques like Sephadex column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Neuraminidase Inhibition Assay

The inhibitory effect of this compound on influenza neuraminidase can be assessed using a fluorometric or chemiluminescent assay.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase, which cleaves a substrate to produce a fluorescent or chemiluminescent signal.

General Protocol:

-

Reagent Preparation: Prepare solutions of the neuraminidase enzyme, the test compound (this compound) at various concentrations, and a fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA).

-

Incubation: In a microplate, incubate the neuraminidase enzyme with the test compound for a specific period.

-

Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Signal Detection: After a further incubation period, stop the reaction and measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (for Anticancer Activity)

The cytotoxic effects of this compound on cancer cell lines can be determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple-colored product.

General Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiviral activity and potential for anticancer and anti-inflammatory applications. However, the current body of literature on this compound is still in its nascent stages. To fully elucidate its therapeutic potential, further research is imperative.

Key areas for future investigation include:

-

Comprehensive Biological Screening: Systematic evaluation of the antioxidant, anti-inflammatory, and anticancer activities of this compound against a broad range of assays and cell lines to establish a comprehensive biological profile and determine specific IC₅₀ values.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the observed biological activities, including the validation of its effects on the NF-κB and PI3K/Akt signaling pathways.

-

In Vivo Studies: Preclinical studies in animal models are essential to assess the efficacy, pharmacokinetics, and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to potentially develop more potent and selective derivatives.

This technical guide provides a consolidated overview of the current knowledge on this compound, highlighting both the promising findings and the existing research gaps. It is hoped that this document will serve as a valuable resource for the scientific community to guide future research and development efforts in harnessing the therapeutic potential of this intriguing natural compound.

References

- 1. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted isolation of antiviral cinnamoylphloroglucinol-terpene adducts from Cleistocalyx operculatus by building blocks-based molecular networking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Demethoxymatteucinol from Cleistocalyx operculatus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleistocalyx operculatus, a member of the Myrtaceae family, is a medicinal plant traditionally used in Southeast Asia for treating various ailments, including colds, fevers, and gastrointestinal disorders.[1] The flower buds of this plant are a rich source of bioactive compounds such as flavonoids, chalcones, and triterpenoids.[2] Among these, demethoxymatteucinol, a flavanone, has been identified. This document provides a detailed protocol for the extraction and isolation of this compound from the flower buds of Cleistocalyx operculatus, based on established methodologies for flavonoid extraction from this plant. While much of the literature focuses on the extraction of 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), the methods are applicable to other flavonoids like this compound present in the plant material.[1][2]

Materials and Equipment

Reagents and Consumables:

-

Dried flower buds of Cleistocalyx operculatus

-

Ethanol (70% and 80%)

-

Methanol

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Solvents for TLC development (e.g., n-hexane-EtOAc mixtures)

-

Standard of this compound (for comparison)

Equipment:

-

Grinder or mill

-

Soxhlet apparatus

-

Rotary evaporator

-

Freeze-dryer

-

Chromatography columns

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Protocols

Protocol 1: General Flavonoid Extraction

This protocol is a general method for extracting a broad range of flavonoids, including this compound, from Cleistocalyx operculatus.

1. Preparation of Plant Material:

-

Air-dry the flower buds of Cleistocalyx operculatus.

-

Grind the dried buds into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material (e.g., 2.0 kg) is extracted with 70% ethanol (3 x 2 L) at room temperature.[1]

-

Combine the ethanol extracts and concentrate them in vacuo using a rotary evaporator to yield a residue.[1]

3. Liquid-Liquid Partitioning:

-

Suspend the residue in water.

-

Successively partition the aqueous suspension with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1]

-

This will yield an n-hexane fraction, an EtOAc fraction, and an n-BuOH fraction. This compound, being a flavonoid, is expected to be enriched in the EtOAc fraction.

Protocol 2: Optimized Extraction for Phenolic Compounds

This protocol is optimized for the extraction of phenolic compounds, which include flavanones like this compound.

1. Preparation of Plant Material:

-

Freeze-dry the leaves or flower buds of C. operculatus and grind them into a fine powder.[3]

2. Optimized Extraction Conditions:

-

Based on response surface methodology, the optimal conditions for extracting phenolic compounds are as follows:

3. Post-Extraction Processing:

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant and concentrate it using a rotary evaporator.

-

The concentrated extract can then be freeze-dried to obtain a powder.[3]

Protocol 3: Isolation and Purification

This protocol details the steps for isolating this compound from the crude extract.

1. Column Chromatography:

-

The ethyl acetate fraction, which is expected to be rich in this compound, is subjected to silica gel column chromatography.[1]

-

A gradient elution system of n-hexane-EtOAc (e.g., starting from 40:1 to 1:1) is used to separate the compounds.[1]

2. Fraction Collection and Analysis:

-

Collect the fractions and monitor them using Thin-Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

3. Further Purification:

-

Fractions containing the compound of interest can be further purified using techniques such as vacuum liquid chromatography or radial chromatography.[6]

-

Recrystallization can be employed as a final step to obtain pure this compound.[6]

4. Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic methods, including UV-Vis, 1D and 2D NMR.[6]

Data Presentation

Table 1: Summary of Extraction Conditions for Flavonoids from Cleistocalyx operculatus

| Parameter | Method 1 (General) | Method 2 (Optimized) | Reference |

| Plant Part | Flower Buds | Leaves/Flower Buds | [1][3] |

| Solvent | 70% Ethanol | 80% Ethanol | [1][4] |

| Temperature | Room Temperature | 85°C | [1][4] |

| Time | Not specified | 22 minutes | [4] |

| Solid:Liquid Ratio | 1:3 (kg:L) | 1:5 (g:mL) | [1][5] |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway (Hypothetical)

While the direct signaling pathway of this compound is not detailed in the provided search results, other compounds from Cleistocalyx operculatus, such as DMC, have been shown to induce apoptosis in cancer cells through a reactive oxygen species (ROS)-dependent mechanism.[7][8] A hypothetical pathway based on this is presented below.

Caption: Hypothetical apoptosis induction pathway for this compound.

References

- 1. The Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone, from buds of Cleistocalyx operculatus, induces apoptosis in human hepatoma SMMC-7721 cells through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Demethoxymatteucinol and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of demethoxymatteucinol, a naturally occurring flavanone with potential biological activities. It also covers the synthesis of its derivatives and discusses their potential applications in drug discovery and development.

Introduction

This compound, chemically known as (2S)-5,7-dihydroxy-6,8-dimethylflavanone, is a natural product that has been isolated from various plant sources, including the buds of Cleistocalyx operculatus.[1] It has garnered interest due to its potential biological activities, including inhibitory effects on viral neuraminidases from influenza strains H1N1 and H9N2.[1] Furthermore, studies on related flavanones suggest potential antioxidant and enzyme inhibitory activities. This document outlines a plausible synthetic route to this compound and the preparation of its derivatives, along with protocols for evaluating their biological effects.

Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The key steps involve the synthesis of a substituted chalcone followed by its stereoselective cyclization to the flavanone core. While a specific detailed protocol for the total synthesis of this compound is not extensively reported, the following procedure is based on well-established methods for the synthesis of analogous C-methylated flavanones.

Synthetic Strategy Overview

The overall synthetic strategy is depicted below. The synthesis commences with the preparation of the key chalcone intermediate, followed by an intramolecular cyclization to form the flavanone ring system.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2',4'-Dihydroxy-3',5'-dimethylacetophenone

This starting material can be synthesized from 2,4-dihydroxyacetophenone via a Friedel-Crafts alkylation or other C-methylation methods.

Step 2: Synthesis of (E)-2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone

This key chalcone intermediate is synthesized via a Claisen-Schmidt condensation reaction.

-

Materials:

-

2',4'-Dihydroxy-3',5'-dimethylacetophenone

-

Benzaldehyde

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve 2',4'-Dihydroxy-3',5'-dimethylacetophenone and benzaldehyde in ethanol in a round-bottom flask.

-

Slowly add a solution of potassium hydroxide in ethanol to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 3: Synthesis of (2S)-5,7-Dihydroxy-6,8-dimethylflavanone (this compound)

The final step involves the intramolecular cyclization of the chalcone to the flavanone. To achieve the desired (2S)-stereochemistry, an asymmetric catalytic method or enzymatic resolution can be employed. A base-catalyzed cyclization is a common method.

-

Materials:

-

(E)-2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone

-

Sodium acetate or a chiral catalyst

-

Ethanol or other suitable solvent

-

-

Procedure (Base-Catalyzed):

-

Dissolve the synthesized chalcone in ethanol.

-

Add a catalytic amount of a base, such as sodium acetate.

-

Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude flavanone is purified by column chromatography on silica gel.

-

Synthesis of this compound Derivatives

Derivatives of this compound can be synthesized to explore structure-activity relationships (SAR) and optimize biological activity. Modifications can be made to the hydroxyl groups or the B-ring of the flavanone scaffold.

O-Alkylated and O-Acylated Derivatives

The hydroxyl groups at positions 5 and 7 can be functionalized through alkylation or acylation reactions.

-

General Protocol for O-Alkylation:

-

Dissolve this compound in a suitable solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃).

-

Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Work-up involves filtration of the base, removal of the solvent, and purification of the product by column chromatography.

-

-

General Protocol for O-Acylation:

-

Dissolve this compound in a solvent like pyridine or dichloromethane.

-

Add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride).

-

Stir the reaction at room temperature.

-

After the reaction is complete, quench with water and extract the product.

-

Purify the acylated derivative by chromatography.

-

A study on the related 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) has shown that various O-acylated and O-alkylated derivatives exhibit enhanced cytotoxic activity against several cancer cell lines.

Quantitative Data on Derivative Synthesis and Activity

The following table summarizes representative data on the synthesis and biological evaluation of derivatives of the related chalcone, DMC, which can serve as a guide for the derivatization of this compound.

| Derivative | Modification | Yield (%) | Cytotoxicity (IC₅₀, µM) vs. SH-SY5Y |

| DMC | Parent Chalcone | - | >50 |

| 2b | 4′-O-caproylated-DMC | 85 | 5.20 |

| 2g | 4′-O-methylated-DMC | 92 | 7.52 |

| 2h | 4′-O-benzylated-DMC | 88 | 9.99 (vs. A-549) |

Data adapted from a study on DMC derivatives.

Biological Activity and Signaling Pathways

This compound has been reported to possess mild antioxidant and xanthine oxidase inhibitory activities.[2][3]

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Many flavonoids are known to inhibit XO.

Proposed Mechanism of Xanthine Oxidase Inhibition:

The inhibitory mechanism of flavonoids on xanthine oxidase often involves binding to the active site of the enzyme, which contains a molybdenum cofactor.[4] The binding can be competitive, non-competitive, or mixed-type. The interaction is typically stabilized by hydrogen bonds and hydrophobic interactions between the flavonoid and amino acid residues in the active site.

Caption: Proposed inhibitory action of this compound on xanthine oxidase.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

-

Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.

-

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (pH 7.5)

-

This compound or its derivatives

-

Allopurinol (positive control)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and a solution of the test compound (this compound or its derivative) at various concentrations.

-

Add xanthine solution to the mixture and pre-incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding xanthine oxidase solution.

-

Monitor the absorbance at 295 nm for a set period (e.g., 30 minutes).

-

The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve.

-

A study on the isolation of this compound reported that at a concentration of 100 µg/mL, it inhibited 25.13% of xanthine oxidase activity.[2][3]

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, flavonoids are known to modulate various cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis. Given its structure, this compound could potentially interact with pathways such as:

-

NF-κB Signaling Pathway: Many flavonoids inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and can be modulated by flavonoids.

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is another potential target for flavonoid compounds.

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound and its derivatives.

Conclusion

This document provides a comprehensive overview of the total synthesis of this compound and its derivatives, along with protocols for their preparation and biological evaluation. The synthetic route, based on established flavonoid chemistry, offers a viable approach for obtaining these compounds for further research. The known xanthine oxidase inhibitory activity of this compound, coupled with the potential for enhanced bioactivity through derivatization, makes this class of compounds promising for the development of new therapeutic agents. Future studies should focus on elucidating the detailed mechanisms of action and exploring the full therapeutic potential of these molecules.

References

- 1. This compound | C17H16O4 | CID 180550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phcogres.com [phcogres.com]

- 4. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application of Demethoxymatteucinol in Anti-Influenza Virus Assays: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxymatteucinol is a natural compound belonging to the flavonoid family. While flavonoids, in general, have been investigated for a wide range of biological activities, including antiviral properties, a comprehensive review of the scientific literature reveals a significant lack of specific data regarding the application of this compound in anti-influenza virus assays. This document summarizes the current state of knowledge and provides general protocols for anti-influenza virus testing that could be adapted for this compound should preliminary data suggest antiviral activity.

Current State of Research

As of the latest literature review, there are no published studies detailing the use of this compound in assays to determine its efficacy against influenza viruses. Research on structurally similar methoxy- and dimethoxy-flavones has primarily focused on their anti-inflammatory and anticancer properties. While anti-inflammatory action can be relevant in mitigating the symptoms of influenza infection, direct antiviral activity against the influenza virus has not been established for this compound.

The potential for a compound to exhibit anti-influenza activity is often explored through a series of in vitro assays. These typically include cytotoxicity assays to determine a safe concentration range for use in cell culture, followed by various virus inhibition assays to assess the compound's ability to interfere with different stages of the viral life cycle.

Future Directions and General Protocols

Should preliminary screening indicate potential anti-influenza activity for this compound, the following established protocols for anti-influenza drug screening could be employed.

Table 1: Hypothetical Data Presentation for Anti-Influenza Activity of this compound

Since no experimental data is available, the following table is a template illustrating how quantitative data for this compound could be presented if it were tested against various influenza strains.

| Influenza Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| A/H1N1 | MDCK | - | - | - |